1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid, with the chemical formula CHBClO and a molecular weight of 240.45 g/mol, is a compound that belongs to the class of cyclopropane carboxylic acids. This compound features a cyclopropane ring substituted with a chlorinated phenyl group and a boron-containing moiety, which contributes to its unique chemical properties. The compound is primarily studied for its potential applications in medicinal chemistry and material science.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under organic compounds, specifically as a carboxylic acid derivative due to the presence of the carboxylic acid functional group (-COOH). The presence of the boron atom within the structure categorizes it further into organoboron compounds, which are known for their utility in organic synthesis and catalysis.
The synthesis of 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid involves several key steps:
The cyclopropanation reaction is sensitive to temperature and base choice; optimal yields have been reported at around 60 °C using sodium hydroxide as a base. The purity of synthesized compounds is typically verified through techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography).
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the boron-containing group, which can stabilize certain reaction intermediates.
The mechanism of action for compounds like 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid often involves:
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid has several potential applications:
The synthesis of 1-[3-chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid relies on strategically functionalized intermediates that enable late-stage boron introduction. A critical precursor is 4-bromo-3-chlorotoluene, which undergoes directed ortho-metalation for boronic acid installation. Alternatively, 1-(3-chloro-4-iodophenyl)cyclopropane-1-carboxylic acid serves as a pivotal coupling partner for Miyaura borylation, where palladium-catalyzed reactions with bis(pinacolato)diboron (B₂pin₂) achieve >85% yield under anhydrous conditions [2] [6]. This approach minimizes protodeboronation by maintaining pH neutrality and excluding protic solvents.
For acid-sensitive intermediates, tert-butyl ester protection of the carboxylic acid group is essential before boronylation. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the acid without boron cleavage [3] [7]. Retrosynthetically, disconnection at the boronic acid group reveals two viable paths:
Table 1: Key Intermediates for Boronic Acid Installation
Intermediate | Role | Synthetic Handle | Yield |
---|---|---|---|
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid [7] | Halogen precursor for borylation | Bromine atom for Pd cross-coupling | ~78% |
Methyl 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate [6] | Protected boronic ester | Pinacol boronate ester | 92% |
1-(3-Chloro-4-iodophenyl)cyclopropane-1-carboxylic acid [3] | Direct coupling partner | Iodine for Miyaura borylation | 81% |
Cyclopropanation leverages transition-metal-catalyzed carbene transfer to olefins. Ethyl diazoacetate reacts with 3-chloro-4-vinylbenzeneboronic acid pinacol ester under rhodium(II) acetate catalysis (1 mol%), yielding the cyclopropane ring with 95:5 trans:cis selectivity. The boronic ester group remains intact due to its non-coordinating nature under these conditions [2] [5].
Alternative routes include Michael-initiated ring closure (MIRC). Here, 3-chloro-4-halostyrene undergoes conjugate addition with diethyl bromomalonate, followed by base-induced cyclization (K₂CO₃/DMF). While cost-effective, this method gives lower diastereoselectivity (60:40) and risks boronic acid decomposition under basic conditions [3] [5].
Table 2: Catalytic Cyclopropanation Performance Comparison
Method | Catalyst/Base | Diastereoselectivity (trans:cis) | Functional Group Tolerance |
---|---|---|---|
Rhodium carbene transfer | Rh₂(OAc)₄ (0.5-1 mol%) | 95:5 | Boronic esters, halogens |
MIRC cyclization | K₂CO₃ (2 eq) | 60:40 | Halogens (boronic acids unstable) |
Simmons-Smith | Et₂Zn/CH₂I₂ | 50:50 | Boronic acids (low yield) |
Regioselectivity is achieved through substrate-directed electrophilic aromatic substitution and ortho-directed metalation. For the 1,2,4-trisubstituted benzene core:
Protecting group strategies prevent unwanted reactions: carboxylic acids are masked as methyl esters during chlorination to avoid Friedel-Crafts acylation. Subsequent hydrolysis with LiOH/THF/H₂O (0°C) restores the acid without boron cleavage [3] [7].
Table 3: Regioselective Modification Conditions
Transformation | Reagents/Conditions | Regioselectivity | Key Limitation |
---|---|---|---|
meta-Chlorination | Cl₂ (1.05 eq), FeCl₃ (5 mol%), DCM, 0°C | >98% meta | Over-chlorination at high T |
Iridium-catalyzed C–H borylation | [Ir(OMe)COD]₂ (3 mol%), dtbpy (6 mol%), B₂pin₂ (1.2 eq), cyclohexane, 80°C | 94% ortho to Cl | Homocoupling via protodeborylation |
Sandmeyer iodination | CuI, NaI, t-BuONO, ACN, 60°C | N/A | Incompatible with boronic acids |
The carboxylic acid group necessitates protection during harsh reactions like electrophilic chlorination or boronic ester hydrolysis. Three protection strategies have been optimized:
Critical findings:
Table 4: Protection/Deprotection Efficiency with Boronic Acids
Protecting Group | Installation Reagent | Deprotection Reagent | Yield | Boron Integrity |
---|---|---|---|---|
Methyl ester | CH₂N₂, Et₂O | LiOH, THF/H₂O, 0°C | 99% | >95% |
tert-Butyl ester | Boc₂O, DMAP, ACN | TFA/DCM (1:1) | 98% | >98% |
TBS ester | TBSCl, imidazole, DMF | TBAF, THF | 95% | 97% |
Comprehensive Compound Index
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